N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide
Overview
Description
N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide, also known as BAMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BAMSA is a small molecule that has a unique structure and properties, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has also been shown to induce cell death in cancer cells by activating certain pathways. Additionally, N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide is that it is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. Additionally, N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been shown to have low toxicity in animal studies. However, one limitation of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide. One area of interest is the development of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of the structure-activity relationship of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide and its analogs to identify compounds with improved properties. Additionally, the potential of N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide as a tool for studying cellular processes and protein function should be explored.
Scientific Research Applications
N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide has been shown to have antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-19-18(21)16-9-11-17(12-10-16)20(24(2,22)23)14-15-7-5-4-6-8-15/h3-12H,1,13-14H2,2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJXVSDFGGSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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